molecular formula C6H8N4S2 B14150924 5-Isothiazolyl methyl ketone thiosemicarbazone CAS No. 3683-60-1

5-Isothiazolyl methyl ketone thiosemicarbazone

Cat. No.: B14150924
CAS No.: 3683-60-1
M. Wt: 200.3 g/mol
InChI Key: WGBBIYGJRACHBL-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isothiazolyl methyl ketone thiosemicarbazone: is a compound that belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isothiazolyl methyl ketone thiosemicarbazone typically involves the reaction of thiosemicarbazide with 5-isothiazolyl methyl ketone. This reaction is an addition-elimination process where the thiosemicarbazide reacts with the ketone to form the thiosemicarbazone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Isothiazolyl methyl ketone thiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Isothiazolyl methyl ketone thiosemicarbazone is used as a ligand in coordination chemistry to form metal complexes. These complexes have been studied for their catalytic and electronic properties .

Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties. It has been investigated for its potential to inhibit the growth of various pathogens .

Medicine: In medicinal chemistry, this compound has shown promise as an anticancer agent. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth .

Industry: The compound’s unique chemical properties make it useful in the development of sensors and other analytical tools. It has been used in the design of potentiometric sensors for detecting metal ions .

Mechanism of Action

The mechanism of action of 5-Isothiazolyl methyl ketone thiosemicarbazone involves its interaction with various molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. In cancer cells, it induces apoptosis by generating reactive oxygen species (ROS) and disrupting mitochondrial function. The compound also inhibits key enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

  • Thiochromanone thiosemicarbazone
  • Benzothiazepine thiosemicarbazone
  • 1,1-Dioxo-thiochromanone thiosemicarbazone

Comparison: 5-Isothiazolyl methyl ketone thiosemicarbazone is unique due to its isothiazole ring, which imparts distinct electronic and steric properties. This makes it more effective in certain biological applications compared to other thiosemicarbazones. For example, it has shown higher cytotoxicity against specific cancer cell lines compared to thiochromanone-based thiosemicarbazones .

Properties

CAS No.

3683-60-1

Molecular Formula

C6H8N4S2

Molecular Weight

200.3 g/mol

IUPAC Name

[(E)-1-(1,2-thiazol-5-yl)ethylideneamino]thiourea

InChI

InChI=1S/C6H8N4S2/c1-4(9-10-6(7)11)5-2-3-8-12-5/h2-3H,1H3,(H3,7,10,11)/b9-4+

InChI Key

WGBBIYGJRACHBL-RUDMXATFSA-N

Isomeric SMILES

C/C(=N\NC(=S)N)/C1=CC=NS1

Canonical SMILES

CC(=NNC(=S)N)C1=CC=NS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.